3-(furan-2-ylmethyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-[(FURAN-2-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin-8-ones. This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a chromeno-oxazinone core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-ylmethyl derivative with a 4-methoxyphenyl-substituted chromeno-oxazinone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to scale up the reaction. The process would include optimization of reaction parameters such as solvent choice, temperature, and reaction time to maximize efficiency and minimize costs. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(FURAN-2-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromeno-oxazinone core can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chromeno-oxazinone core can produce dihydro derivatives.
Scientific Research Applications
3-[(FURAN-2-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Functionalized β-lactams: These compounds share structural similarities with the chromeno-oxazinone core.
Furan-2-yl derivatives: Compounds containing the furan-2-yl group exhibit similar reactivity and biological activities.
Methoxyphenyl derivatives: These compounds have comparable substitution patterns and chemical properties.
Uniqueness
3-[(FURAN-2-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is unique due to its combination of a furan ring, methoxyphenyl group, and chromeno-oxazinone core, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H21NO5 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-6-(4-methoxyphenyl)-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C24H21NO5/c1-15-23-17(12-25(14-29-23)13-19-4-3-9-28-19)10-21-20(11-22(26)30-24(15)21)16-5-7-18(27-2)8-6-16/h3-11H,12-14H2,1-2H3 |
InChI Key |
LOFHDAHZVXTMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=C(C=C4)OC)CN(CO2)CC5=CC=CO5 |
Origin of Product |
United States |
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